molecular formula C10H14N2O4 B8656808 1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate

1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate

Cat. No. B8656808
M. Wt: 226.23 g/mol
InChI Key: DRRYQZVIVAXIKJ-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

Into a 1000-mL round-bottom flask was placed a solution of diethyl 2-(2-cyanovinylamino)malonate (30 g, 119.3 mmol, 1.00 equiv, 90%) in ethanol (420 mL) and sodium ethanolate (80 mL, 21%). The resulting solution was stirred for 3 days at room temperature. After the addition of acetic acid (15 ml), the resulting mixture was concentrated under vacuum, dissolved in 200 mL of dichloromethane, washed with 2×100 mL of saturated aqueous sodium bicarbonate and 1×100 mL of brine, dried over anhydrous sodium sulfate and concentrated. The residue was dried in HV to afford 10 g (49%) of ethyl 3-amino-1H-pyrrole-2-carboxylate as an orange syrup.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
420 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]=[CH:4][NH:5][CH:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])C(OCC)=O)#[N:2].C(O)(=O)C>C(O)C.C([O-])C.[Na+]>[NH2:2][C:1]1[CH:3]=[CH:4][NH:5][C:6]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(#N)C=CNC(C(=O)OCC)C(=O)OCC
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
420 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1000-mL round-bottom flask was placed
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 mL of dichloromethane
WASH
Type
WASH
Details
washed with 2×100 mL of saturated aqueous sodium bicarbonate and 1×100 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was dried in HV

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
NC1=C(NC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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